2-Ethyl-3,4-dimethylpentanoic acid
Description
IUPAC Systematic Nomenclature for 2-Ethyl-3,4-dimethylpentanoic Acid
The IUPAC name for a chemical compound provides an unambiguous description of its molecular structure. The name this compound is determined by following a systematic set of rules. study.comuiuc.edu
The naming process begins by identifying the principal functional group, which in this case is the carboxyl group (-COOH). This group establishes the molecule as a carboxylic acid and dictates the suffix of the name. uiuc.edulibretexts.org The longest continuous carbon chain that includes the carboxyl carbon is then identified as the parent chain. For this molecule, the longest chain consists of five carbon atoms, making it a derivative of pentane.
According to IUPAC nomenclature, the "-e" ending of the parent alkane is replaced with "-oic acid". pressbooks.pubchemistrysteps.com Thus, the base name is "pentanoic acid". The carbon atoms of the parent chain are numbered starting from the carboxyl carbon as position 1. uiuc.edupressbooks.pub
The substituents attached to the parent chain are then identified and their positions are indicated by the number of the carbon atom to which they are attached. In this molecule, there is:
An ethyl group (-CH₂CH₃) at position 2.
A methyl group (-CH₃) at position 3.
A methyl group (-CH₃) at position 4.
The substituents are listed in alphabetical order (ethyl before methyl), leading to the final, systematic IUPAC name: This compound . nih.gov
| Identifier | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₉H₁₈O₂ nih.govuni.lu |
| InChI | InChI=1S/C9H18O2/c1-5-8(9(10)11)7(4)6(2)3/h6-8H,5H2,1-4H3,(H,10,11) nih.govuni.lu |
| InChIKey | LGUMEXXIFXLLLJ-UHFFFAOYSA-N nih.govuni.lu |
| SMILES | CCC(C(C)C(C)C)C(=O)O nih.govuni.lu |
Stereoisomerism and Chirality in this compound
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This phenomenon arises from the presence of stereocenters within the molecule.
A stereocenter (or chiral center) is typically a carbon atom that is bonded to four different substituent groups. study.com The structure of this compound contains two such centers.
Carbon-2 (C2): This carbon atom is bonded to four distinct groups:
A hydrogen atom (-H)
A carboxyl group (-COOH)
An ethyl group (-CH₂CH₃)
The rest of the carbon chain (-CH(CH₃)CH(CH₃)₂)
Carbon-3 (C3): This carbon atom is also bonded to four different groups:
A hydrogen atom (-H)
A methyl group (-CH₃)
The portion of the chain toward the carboxyl group (-CH(CH₂CH₃)COOH)
An isopropyl group (-CH(CH₃)₂)
Carbon-4 is not a stereocenter because it is bonded to a hydrogen atom, the rest of the chain toward C3, and two identical methyl groups. The presence of two stereocenters (C2 and C3) means that the molecule is chiral and will exhibit optical activity.
For a molecule with 'n' stereocenters, the maximum number of possible stereoisomers is 2ⁿ. bridgew.edudummies.compressbooks.pub Since this compound has two stereocenters (n=2), it can exist as a maximum of 2² = 4 distinct stereoisomers.
These stereoisomers exist as pairs of enantiomers and diastereomers.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They have opposite configurations (R/S) at all stereocenters. chemistrytalk.orgkhanacademy.orgbyjus.com
Diastereomers are stereoisomers that are not mirror images of each other. This occurs when two stereoisomers have the same configuration at one or more stereocenters, but not at all of them. chemistrytalk.orgbyjus.comoregonstate.edu
The four stereoisomers of this compound are designated by their absolute configurations at C2 and C3:
(2R, 3R)-2-Ethyl-3,4-dimethylpentanoic acid
(2S, 3S)-2-Ethyl-3,4-dimethylpentanoic acid
(2R, 3S)-2-Ethyl-3,4-dimethylpentanoic acid
(2S, 3R)-2-Ethyl-3,4-dimethylpentanoic acid
These isomers form two pairs of enantiomers:
The (2R, 3R) and (2S, 3S) isomers are enantiomers.
The (2R, 3S) and (2S, 3R) isomers are enantiomers.
The relationship between a member of one enantiomeric pair and a member of the other pair is diastereomeric. For example, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers. masterorganicchemistry.comlumenlearning.com Unlike enantiomers, diastereomers have different physical properties, such as melting points and boiling points. chemistrytalk.org
| Stereoisomer | Relationship to (2R, 3R) isomer |
|---|---|
| (2S, 3S) | Enantiomer |
| (2R, 3S) | Diastereomer |
| (2S, 3R) | Diastereomer |
Properties
IUPAC Name |
2-ethyl-3,4-dimethylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-8(9(10)11)7(4)6(2)3/h6-8H,5H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUMEXXIFXLLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936716-35-6 | |
| Record name | 2-ethyl-3,4-dimethylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Derivatization and Chemical Reactivity of 2 Ethyl 3,4 Dimethylpentanoic Acid
Chemical Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations to yield other important organic compounds. However, the significant steric hindrance imposed by the ethyl group at the α-position and the two methyl groups at the β- and γ-positions can profoundly influence the reactivity of the carboxyl group in 2-Ethyl-3,4-dimethylpentanoic acid.
Esterification Reactions
Esterification, the conversion of a carboxylic acid to an ester, is a fundamental reaction in organic synthesis. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. msu.eduorganic-chemistry.org For sterically unhindered carboxylic acids, this equilibrium reaction can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed.
However, in the case of this compound, the bulky substituents near the carboxyl group make direct acid-catalyzed esterification challenging. The approach of the alcohol nucleophile to the carbonyl carbon is sterically hindered, leading to significantly slower reaction rates compared to linear carboxylic acids. To achieve efficient esterification of such hindered acids, more reactive acylating agents or specialized catalytic systems are often employed. researchgate.netrug.nlrsc.org
One common strategy is the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an anhydride, which is then reacted with the alcohol. organicchemistrytutor.com Another approach involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org These reagents activate the carboxylic acid, facilitating the attack by the alcohol.
| Reactant 1 | Reactant 2 | Reagents | Product | Notes |
| This compound | Ethanol | H₂SO₄ (catalyst) | Ethyl 2-ethyl-3,4-dimethylpentanoate | Reaction is expected to be very slow due to steric hindrance. |
| This compound | Methanol | DCC, DMAP | Methyl 2-ethyl-3,4-dimethylpentanoate | Use of activating agents overcomes steric hindrance for a more efficient reaction. |
| 2,3-Dimethylbutanoic acid | Ethyl alcohol | Not specified | Ethyl 2,3-dimethylbutanoate | An analogous reaction for a structurally similar, less hindered acid. nist.gov |
Reduction to Alcohol Derivatives
Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemguide.co.ukambeed.comvaia.comlibretexts.org The reaction typically proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup to protonate the resulting alkoxide and liberate the primary alcohol. chemguide.co.uk
For this compound, reduction with LiAlH₄ is expected to yield 2-ethyl-3,4-dimethylpentan-1-ol. The steric hindrance around the carboxyl group is less of a barrier for a small nucleophile like the hydride ion (H⁻) delivered by LiAlH₄, so this reaction is generally expected to proceed efficiently. masterorganicchemistry.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org
| Reactant | Reagents | Product |
| This compound | 1. LiAlH₄, Et₂O 2. H₃O⁺ | 2-Ethyl-3,4-dimethylpentan-1-ol |
| 2,2-Dimethylpentanoic acid | 1. LiAlH₄, Et₂O 2. H₃O⁺ | 2,2-Dimethylpentan-1-ol |
Formation of Acid Halides and Anhydrides
Acid halides, particularly acid chlorides, are highly reactive carboxylic acid derivatives that serve as important intermediates in organic synthesis. They are typically prepared by treating the carboxylic acid with a halogenating agent such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). organicchemistrytutor.comlibretexts.orglibretexts.orgwikipedia.orglibretexts.org
The formation of 2-ethyl-3,4-dimethylpentanoyl chloride from the corresponding acid is feasible using these reagents. Thionyl chloride is often a preferred reagent as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the desired acid chloride. libretexts.org However, the steric bulk of the 2-ethyl-3,4-dimethylpentyl group might necessitate harsher reaction conditions (e.g., higher temperatures or longer reaction times) compared to unhindered acids. commonorganicchemistry.com
Acid anhydrides can be formed from the reaction of an acid chloride with a carboxylate salt. organicchemistrytutor.comwikipedia.org Thus, 2-ethyl-3,4-dimethylpentanoyl chloride could react with a salt of another carboxylic acid to form a mixed anhydride, or with sodium 2-ethyl-3,4-dimethylpentanoate to form the symmetric anhydride.
| Reactant | Reagent | Product | Notes |
| This compound | SOCl₂ | 2-Ethyl-3,4-dimethylpentanoyl chloride | A common and effective method for acid chloride synthesis. libretexts.org |
| This compound | PCl₅ | 2-Ethyl-3,4-dimethylpentanoyl chloride | Another effective reagent for this transformation. libretexts.org |
| 2,2-Dimethylpropanoic acid | SOCl₂ | 2,2-Dimethylpropanoyl chloride | Synthesis of an acid chloride from a sterically hindered acid. |
Reactions at the Alpha (α) Carbon and Adjacent Stereocenters
The presence of a hydrogen atom at the α-carbon of a carboxylic acid allows for a unique set of reactions to occur at this position. Furthermore, the existence of stereocenters at both the α- and β-carbons of this compound introduces the element of stereochemistry into these transformations.
Halogenation and Other Alpha-Substitution Reactions
The α-halogenation of carboxylic acids can be achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. organic-chemistry.orgalfa-chemistry.combyjus.commasterorganicchemistry.comnrochemistry.com This reaction involves treating the carboxylic acid with a halogen (bromine or chlorine) in the presence of a catalytic amount of phosphorus or a phosphorus trihalide (PBr₃ or PCl₃). organic-chemistry.orgalfa-chemistry.combyjus.com The reaction proceeds via the formation of an acid halide intermediate, which then enolizes, allowing for electrophilic attack by the halogen at the α-position. libretexts.orglibretexts.orglibretexts.org
For this compound, the HVZ reaction would lead to the formation of 2-bromo-2-ethyl-3,4-dimethylpentanoic acid. The reaction is generally specific for the α-position. libretexts.org The steric hindrance at the α-carbon may influence the rate of this reaction. The resulting α-halo acid is a valuable synthetic intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups at the α-position. libretexts.org
| Reactant | Reagents | Product |
| This compound | Br₂, PBr₃ (cat.) | 2-Bromo-2-ethyl-3,4-dimethylpentanoic acid |
| 2,3-Dimethylbutanoic acid | Br₂, PBr₃ (cat.) | 2-Bromo-2,3-dimethylbutanoic acid |
Modifications Influencing Stereochemistry
This compound possesses two stereocenters, at the C2 (α) and C3 (β) positions. Any reaction that involves the α-carbon has the potential to affect the stereochemistry at this center.
Reactions that proceed through a planar enol or enolate intermediate, such as the Hell-Volhard-Zelinsky reaction, will lead to racemization if the α-carbon is the only stereocenter. libretexts.org In the case of this compound, which has a second stereocenter at C3, the formation of an enol at C2 would lead to a mixture of diastereomers. The incoming electrophile (e.g., bromine) can attack the planar enol from either face. The facial selectivity of this attack can be influenced by the stereochemistry of the adjacent C3 center, potentially leading to an unequal mixture of diastereomers. The study of such diastereoselective reactions is an important aspect of modern organic synthesis. The absolute stereochemistry of chiral carboxylic acids can be determined using various analytical techniques, including chiroptical methods. nih.gov
The stereochemical outcome of reactions at the α-carbon is crucial for the synthesis of enantiomerically pure compounds, which is of particular importance in the pharmaceutical and fine chemical industries.
Hydrolytic Stability and Reactivity of Esters and Derivatives
The hydrolytic stability of esters and other derivatives of this compound is a critical factor influencing their application and persistence in various chemical and biological systems. The steric hindrance imposed by the ethyl and dimethyl groups proximate to the carboxyl functional group plays a significant role in determining the rate and mechanism of hydrolysis.
The hydrolysis of carboxylic acid derivatives, such as esters and amides, is a fundamental reaction that involves the cleavage of the acyl-oxygen or acyl-nitrogen bond by water. vaia.com This process can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk
General Principles of Ester Hydrolysis:
Ester hydrolysis can proceed via two primary mechanisms under acidic and basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk The reaction is essentially the reverse of Fischer esterification. libretexts.org A large excess of water is typically used to drive the equilibrium towards the formation of the carboxylic acid and alcohol. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and involves heating the ester with a strong base, such as sodium hydroxide (B78521). The products are the salt of the carboxylic acid and an alcohol. libretexts.orgchemguide.co.uk
The reactivity of esters towards hydrolysis is significantly influenced by steric effects. Increased steric bulk around the carbonyl carbon hinders the approach of the nucleophile (water or hydroxide ion), thereby decreasing the rate of hydrolysis. nih.gov
Hydrolytic Stability of Esters of this compound:
This steric crowding is expected to significantly reduce the rate of both acid- and base-catalyzed hydrolysis compared to less hindered esters like ethyl acetate (B1210297). The bulky alkyl groups physically obstruct the pathway for the incoming nucleophile to attack the electrophilic carbonyl carbon.
Below is a conceptual data table illustrating the expected relative hydrolytic stability of various esters of this compound under both acidic and basic conditions, based on general principles of steric hindrance.
| Ester Derivative | Alcohol Moiety | Expected Relative Rate of Acid-Catalyzed Hydrolysis | Expected Relative Rate of Base-Catalyzed Hydrolysis |
| Methyl 2-ethyl-3,4-dimethylpentanoate | Methanol | Slow | Slow |
| Ethyl 2-ethyl-3,4-dimethylpentanoate | Ethanol | Very Slow | Very Slow |
| Isopropyl 2-ethyl-3,4-dimethylpentanoate | Isopropanol (B130326) | Extremely Slow | Extremely Slow |
| tert-Butyl 2-ethyl-3,4-dimethylpentanoate | tert-Butanol | Negligible | Negligible |
This table is illustrative and based on established principles of chemical reactivity. Actual reaction rates would require experimental determination.
Hydrolytic Stability and Reactivity of Amide Derivatives:
Amides are generally more resistant to hydrolysis than esters. nih.gov The hydrolysis of amides, which yields a carboxylic acid and an amine (or ammonia), typically requires more vigorous conditions, such as prolonged heating with concentrated acid or base. vaia.com
The stability of amides is attributed to the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.
For amides derived from this compound, the steric hindrance from the bulky alkyl groups further enhances their stability towards hydrolysis. The combination of electronic effects and significant steric hindrance makes these amides exceptionally stable.
The following conceptual table outlines the expected reactivity of different amide derivatives of this compound towards hydrolysis.
| Amide Derivative | Amine Moiety | Expected Conditions for Hydrolysis | Expected Relative Reactivity |
| 2-Ethyl-3,4-dimethylpentanamide | Ammonia | Prolonged heating with strong acid or base | Low |
| N-Methyl-2-ethyl-3,4-dimethylpentanamide | Methylamine | Very harsh conditions (prolonged heating, high concentration of catalyst) | Very Low |
| N,N-Dimethyl-2-ethyl-3,4-dimethylpentanamide | Dimethylamine | Extremely harsh conditions | Extremely Low |
This table is illustrative and based on established principles of chemical reactivity. Actual reaction rates would require experimental determination.
Advanced Analytical and Spectroscopic Characterization Techniques
Spectroscopic Elucidation for Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of 2-Ethyl-3,4-dimethylpentanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy confirms the presence of key functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule.
¹H NMR Spectroscopy
The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit a complex pattern of signals due to the presence of multiple chiral centers and diastereomers. The chemical shifts (δ) are influenced by the electronic environment of the protons. A very broad singlet is anticipated far downfield, typically in the range of 10-13 ppm, corresponding to the acidic proton of the carboxylic acid group. The protons on the carbon atoms adjacent to the carbonyl group and the various methyl and methylene (B1212753) groups will appear in the upfield region.
Predicted ¹H NMR data is presented in the table below. The exact chemical shifts and coupling constants would be determined from an experimental spectrum.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| -COOH | 10.0 - 13.0 | Broad Singlet | - |
| H-2 | 2.2 - 2.5 | Multiplet | - |
| H-3 | 1.8 - 2.1 | Multiplet | - |
| H-4 | 1.6 - 1.9 | Multiplet | - |
| -CH₂CH₃ (methylene) | 1.4 - 1.7 | Multiplet | - |
| -CH(CH₃)₂ (methyls) | 0.8 - 1.0 | Doublet | ~6-7 |
| -CH(CH₃)- (methyl) | 0.8 - 1.0 | Doublet | ~6-7 |
| -CH₂CH₃ (methyl) | 0.8 - 1.0 | Triplet | ~7 |
¹³C NMR Spectroscopy
The carbon-13 NMR (¹³C NMR) spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in its structure. The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the downfield end of the spectrum, typically between 170 and 185 ppm. The other aliphatic carbons will resonate at higher field strengths.
A table of predicted ¹³C NMR chemical shifts is provided below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 175 - 185 |
| C-2 | 45 - 55 |
| C-3 | 35 - 45 |
| C-4 | 30 - 40 |
| -CH₂CH₃ (methylene) | 20 - 30 |
| -CH(CH₃)₂ (methine) | 30 - 40 |
| -CH(CH₃)₂ (methyls) | 15 - 25 |
| -CH(CH₃)- (methyl) | 10 - 20 |
| -CH₂CH₃ (methyl) | 10 - 15 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by two prominent absorption bands that are signatures of the carboxylic acid group.
A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid. This broadness is a result of hydrogen bonding between the carboxylic acid molecules. The second key absorption is a sharp and intense band corresponding to the C=O (carbonyl) stretching vibration, which typically appears in the range of 1700-1725 cm⁻¹ for saturated aliphatic carboxylic acids. Other C-H stretching and bending vibrations from the alkyl backbone will be observed in their characteristic regions.
The following table summarizes the expected characteristic IR absorption bands.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Strong, Broad |
| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong |
| C=O stretch (carbonyl) | 1700 - 1725 | Strong, Sharp |
| C-O stretch | 1210 - 1320 | Medium |
| O-H bend | 920 - 950 | Medium, Broad |
Mass Spectrometry (MS), Including GC-MS for Purity and Molecular Weight
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 158.24. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition of C₉H₁₈O₂.
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a water molecule ([M-H₂O]⁺), the loss of the carboxyl group ([M-COOH]⁺), and cleavage of the carbon-carbon bonds in the alkyl chain.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. umich.eduresearchgate.net GC-MS is particularly useful for the analysis of volatile compounds and can be used to assess the purity of this compound. The sample is often derivatized to increase its volatility before GC-MS analysis. lmaleidykla.ltnih.gov The gas chromatogram will show a peak for the derivatized compound, and the mass spectrum of this peak can be used to confirm its identity. Impurities will appear as separate peaks in the chromatogram, allowing for their identification and quantification.
Chromatographic Resolution and Purity Assessment
Chromatographic techniques are essential for the separation of complex mixtures and the assessment of purity. For a chiral compound like this compound, which has multiple stereoisomers, specialized chromatographic methods are required for their separation.
High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Separation
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation of non-volatile compounds and is particularly well-suited for the separation of stereoisomers. nih.govcsfarmacie.cz Due to the presence of two chiral centers at positions 2 and 3, this compound can exist as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between the two pairs is diastereomeric.
Diastereomer Separation: Diastereomers have different physical properties and can often be separated by conventional achiral HPLC. A normal-phase or reversed-phase HPLC method can be developed to separate the two pairs of enantiomers.
Enantiomer Separation: The separation of enantiomers requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. researchgate.netresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral carboxylic acids. researchgate.net The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) with a small amount of an acidic additive, is crucial for achieving good resolution. Preparative chiral HPLC can be used to isolate the individual enantiomers. acs.org
Gas Chromatography (GC) for Purity and Volatile Impurity Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. scholaris.ca It is an excellent method for assessing the purity of this compound and for detecting any volatile impurities. For carboxylic acids, derivatization is often employed to increase their volatility and improve peak shape. lmaleidykla.lt Common derivatization reagents include silylating agents like BSTFA.
A high-resolution capillary GC column, such as one with a polar stationary phase, would be suitable for the analysis. The chromatogram would show a major peak corresponding to the derivatized this compound, and any volatile impurities would appear as separate, smaller peaks. The area of each peak is proportional to the concentration of the component, allowing for quantitative analysis of purity. Headspace GC can also be utilized for the analysis of highly volatile impurities. lmaleidykla.lt
Recrystallization and Liquid-Liquid Extraction as Purification Methods
The purification of this compound is a critical step to ensure its suitability for subsequent analytical characterization and application. Two primary and effective methods for the purification of carboxylic acids are recrystallization and liquid-liquid extraction. These techniques leverage the physicochemical properties of the compound to separate it from impurities.
Recrystallization
Recrystallization is a fundamental purification technique for solid compounds, based on differences in solubility. illinois.edu The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.
The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. stackexchange.com For carboxylic acids like this compound, the polarity of the solvent plays a significant role. Solvents with functional groups similar to the compound are often good candidates. rochester.edu Given its carboxylic acid group, polar solvents are generally considered. However, due to the branched alkyl chain, a solvent system consisting of a mixture of polar and non-polar solvents may be required to achieve the optimal solubility gradient. stackexchange.comrochester.edu
Common solvents and solvent systems for the recrystallization of carboxylic acids include water, ethanol, acetone, and mixtures such as hexane/ethyl acetate (B1210297) or toluene. stackexchange.comrochester.edu The process may also involve the use of an anti-solvent, which is a solvent in which the compound is insoluble, to induce crystallization. google.com
Table 1: Common Solvents for Carboxylic Acid Recrystallization
| Solvent | Polarity | Boiling Point (°C) | General Application for Carboxylic Acids |
|---|---|---|---|
| Water | High | 100 | Suitable for polar, lower molecular weight carboxylic acids. stackexchange.com |
| Ethanol | High | 78 | A general-purpose solvent, often effective for a range of polarities. rochester.edu |
| Acetone | Medium | 56 | Good for dissolving many organic compounds, can be used in a solvent system. rochester.edu |
| Ethyl Acetate | Medium | 77 | Often used in combination with a non-polar solvent like hexane. rochester.edu |
| Toluene | Low | 111 | Effective for less polar carboxylic acids. |
This table is generated based on general chemical principles and may require experimental verification for this compound.
Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a powerful separation technique used to isolate a compound from a solution by transferring it into an immiscible liquid solvent. utwente.nlrsc.org For the purification of this compound, LLE is particularly useful for separating it from aqueous solutions, such as reaction mixtures or fermentation broths. utwente.nl
The efficiency of LLE is governed by the distribution coefficient (also known as the partition coefficient), which describes the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium. scielo.br A key factor influencing the distribution of a carboxylic acid is the pH of the aqueous phase. researchgate.netresearchgate.net To ensure efficient extraction into the organic solvent, the pH of the aqueous solution should be maintained below the pKa of the carboxylic acid. scielo.brresearchgate.net In its protonated (undissociated) form, this compound is more soluble in organic solvents.
The selection of the organic solvent is crucial and depends on factors such as the boiling point and the ability to form complexes with the carboxylic acid. utwente.nl Solvents can be broadly categorized as low-boiling or high-boiling. Low-boiling solvents are easily removed by distillation to recover the purified carboxylic acid. utwente.nl High-boiling solvents remain as the bottom product after distillation of a volatile carboxylic acid. utwente.nl To enhance extraction efficiency, extractants such as long-chain aliphatic amines (e.g., trioctylamine) or organophosphorus compounds (e.g., phosphine (B1218219) oxides like Cyanex 923) can be dissolved in a non-polar diluent. utwente.nlscielo.brrsc.org These extractants form reversible complexes with the carboxylic acid, facilitating its transfer into the organic phase. scielo.br
Table 2: Key Parameters in Liquid-Liquid Extraction of Carboxylic Acids
| Parameter | Description | Importance for this compound |
|---|---|---|
| pH of Aqueous Phase | Controls the dissociation of the carboxylic acid. | Must be kept below the pKa of the acid to maintain it in the more organic-soluble, undissociated form. scielo.brresearchgate.net |
| Organic Solvent | The immiscible liquid into which the acid is transferred. | Choice depends on polarity, boiling point, and interaction with the acid. A low-boiling solvent might be preferable for easy recovery. utwente.nl |
| Extractant | A compound added to the organic phase to enhance extraction efficiency. | Amines or phosphine oxides can form complexes, increasing the distribution coefficient. utwente.nlrsc.org |
| Distribution Coefficient (K) | Ratio of solute concentration in the organic phase to the aqueous phase. | A high K value indicates efficient extraction into the organic solvent. scielo.br |
This table outlines general principles and would require experimental optimization for the specific purification of this compound.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Modeling of Reaction Pathways
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 2-Ethyl-3,4-dimethylpentanoic acid, DFT calculations can elucidate the mechanisms of various chemical reactions at an atomic level.
Common reaction pathways for carboxylic acids that can be modeled using DFT include esterification, amide formation, and reduction. For instance, in an acid-catalyzed esterification reaction, DFT can be used to model the protonation of the carbonyl oxygen, the nucleophilic attack by an alcohol, and the subsequent dehydration steps. rsc.org The calculations would reveal the transition state structures and their associated activation energies, providing a quantitative understanding of the reaction kinetics. rsc.org
Similarly, the mechanism of reduction of the carboxylic acid group to an alcohol can be investigated. Theoretical studies on the hydrogenation of carboxylic acids have proposed mechanisms involving multiple catalytic cycles, which can be explored for this specific molecule using DFT. nih.gov The presence of the ethyl and dimethyl groups in this compound introduces steric and electronic effects that would influence the energy barriers of these reaction pathways compared to simpler carboxylic acids. DFT calculations can precisely quantify these effects.
Furthermore, DFT can be employed to study the formation of reactive intermediates, such as acylium ions, which are key in many reactions of carboxylic acids. rsc.org The stability of the acylium ion derived from this compound can be calculated and compared with that of other carboxylic acids to predict its relative reactivity.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
The conformational flexibility of this compound is a critical determinant of its physical and biological properties. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational techniques to explore the vast conformational space of this molecule.
Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.org For this compound, key dihedral angles to consider include those along the pentanoic acid backbone and the rotation of the ethyl and methyl substituents.
The carboxylic acid group itself can exist in different conformations, primarily the syn and anti forms, which are defined by the orientation of the hydroxyl proton with respect to the carbonyl group. While the syn conformation is often more stable in the gas phase due to intramolecular hydrogen bonding, the presence of a solvent can alter this preference.
MD simulations can track the movement of atoms in the molecule over time, providing a dynamic picture of its conformational landscape. These simulations can reveal the most populated conformations and the energy barriers between them. By analyzing the trajectories from MD simulations, one can understand how the bulky ethyl and dimethyl groups restrict the conformational freedom of the molecule, leading to a more defined set of low-energy structures. This steric hindrance can have significant implications for how the molecule interacts with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. qsartoolbox.org For this compound, QSAR frameworks can be used to predict its potential biological effects, such as toxicity, based on its molecular descriptors.
In the context of aliphatic carboxylic acids, QSAR studies have often focused on predicting their toxicity to various organisms. nih.gov These models typically use a combination of descriptors to quantify different aspects of the molecular structure.
Key molecular descriptors relevant to the QSAR of carboxylic acids include:
Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (logP). The hydrophobicity of this compound, influenced by its branched alkyl chain, is a crucial factor in its potential to cross biological membranes and exert a biological effect.
Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The pKa value, which indicates the extent of ionization at a given pH, is also a critical electronic descriptor for carboxylic acids. nih.gov
Topological and Steric Descriptors: These descriptors capture the size, shape, and branching of the molecule. For this compound, the presence and position of the ethyl and dimethyl groups are defining structural features that would be captured by these descriptors.
By developing or applying existing QSAR models, it is possible to estimate the potential biological activity of this compound without the need for extensive experimental testing. These theoretical predictions can guide further experimental investigations.
Prediction of Molecular Descriptors
A variety of molecular descriptors for this compound can be calculated using computational methods. These descriptors are essential for QSAR modeling and for a general understanding of the molecule's physicochemical properties. The following table presents a selection of predicted molecular descriptors for this compound, primarily sourced from the PubChem database. nih.gov
| Descriptor Name | Predicted Value | Reference |
| Molecular Formula | C9H18O2 | nih.gov |
| Molecular Weight | 158.24 g/mol | nih.gov |
| XLogP3 | 2.8 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 5 | nih.gov |
| Exact Mass | 158.130679813 | nih.gov |
| Monoisotopic Mass | 158.130679813 | nih.gov |
| Topological Polar Surface Area | 37.3 Ų | nih.gov |
| Heavy Atom Count | 11 | nih.gov |
| Complexity | 130 | nih.gov |
| Predicted Collision Cross Section ([M-H]-) | 137.2 Ų | uni.lu |
| Predicted Collision Cross Section ([M+H]+) | 138.5 Ų | uni.lu |
These descriptors provide a quantitative snapshot of the molecule's characteristics. The XLogP3 value suggests a moderate level of lipophilicity. The hydrogen bond donor and acceptor counts are consistent with the presence of a carboxylic acid group. The number of rotatable bonds indicates a degree of conformational flexibility, which is explored in more detail through molecular dynamics simulations. The predicted collision cross-section values are useful for mass spectrometry-based analytical methods.
Applications in Organic Synthesis and Material Science
2-Ethyl-3,4-dimethylpentanoic Acid as a Chiral Building Block
This compound possesses two stereogenic centers at the C2 and C3 positions, giving rise to four possible stereoisomers. This inherent chirality makes it a valuable precursor for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries where biological activity is often stereospecific. acs.orgelsevierpure.com
The use of chiral carboxylic acids as building blocks in asymmetric synthesis is a well-established strategy. nih.govresearchgate.net These molecules can be incorporated into larger structures, transferring their stereochemical information to the final product. While specific applications of this compound as a chiral auxiliary are not extensively documented in publicly available literature, its structural similarity to other branched chiral carboxylic acids suggests its potential utility in this regard. snnu.edu.cn Chiral auxiliaries are temporarily attached to a substrate to direct a chemical reaction towards a specific stereochemical outcome, after which they are cleaved and can often be recovered. snnu.edu.cn
Table 1: Stereochemical and Structural Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1936716-35-6 |
| Molecular Formula | C9H18O2 |
| Molecular Weight | 158.24 g/mol |
| Chiral Centers | 2 (at C2 and C3) |
| Number of Stereoisomers | 4 |
This table presents key identifying and structural information for this compound.
Use as an Intermediate in the Synthesis of Complex Organic Molecules
The highly substituted carbon framework of this compound makes it an attractive intermediate for the synthesis of complex natural products and other intricate organic molecules. Its structure can be strategically modified through various chemical transformations of the carboxylic acid group, such as reduction to an alcohol, conversion to an amide, or esterification. researchgate.net These derivatives can then undergo further reactions to build up molecular complexity.
For instance, the Passerini reaction, a multicomponent reaction that utilizes a carboxylic acid, an isocyanide, and a carbonyl compound, could potentially employ this compound to generate α-acyloxy carboxamides. These products are valuable scaffolds in medicinal chemistry. wikipedia.org
Influence of Branching on Synthetic Utility
The pronounced branching of this compound imparts significant steric hindrance around the carboxylic acid functionality. This steric bulk can be a powerful tool in controlling the regioselectivity and stereoselectivity of chemical reactions. For example, in esterification or amidation reactions, the bulky substituents can direct the approach of incoming reagents, leading to a specific isomer being formed preferentially. rsc.orggoogle.com
Furthermore, the synthesis of sterically hindered molecules is a growing area of interest in materials science. The incorporation of bulky groups can influence the physical properties of polymers and other materials, such as their thermal stability, solubility, and conformational preferences. chimia.ch While direct applications of this compound in this context are not yet reported, its structure is analogous to other sterically hindered building blocks used in the development of novel materials.
Table 2: Comparison of Structurally Similar Branched Carboxylic Acids
| Compound Name | Molecular Formula | Key Structural Feature |
| This compound | C9H18O2 | Ethyl group at C2, methyl groups at C3 and C4 |
| 2,2-Dimethylpentanoic acid | C7H14O2 | Gem-dimethyl group at C2 |
| 2-Ethyl-4,4-dimethylpentanoic acid | C9H18O2 | Ethyl group at C2, gem-dimethyl group at C4 |
This table provides a comparison of this compound with other branched carboxylic acids, highlighting differences in their substitution patterns.
Role in the Synthesis of Agrochemicals and Specialty Chemicals
Carboxylic acids and their derivatives are widely utilized in the agrochemical industry, particularly as herbicides. google.com The biological activity of these compounds is often highly dependent on their specific substitution pattern and stereochemistry. The unique structure of this compound makes it a candidate for derivatization into novel agrochemical agents.
In the realm of specialty chemicals, sterically hindered acids and their derivatives find use as components in lubricants, plasticizers, and coatings. The branched alkyl chain of this compound could confer desirable properties such as improved thermal stability and viscosity control in these applications. Although specific examples involving this particular acid are scarce in the literature, the general utility of such structures points to its potential in this sector.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of structurally complex molecules like 2-Ethyl-3,4-dimethylpentanoic acid presents an ongoing challenge to chemists. Future research will likely focus on developing more efficient, environmentally friendly, and economically viable synthetic methods. Traditional approaches often involve multiple steps, hazardous reagents, and the production of significant waste. Modern synthetic chemistry, however, is increasingly geared towards "green" alternatives.
Key areas for future exploration in the synthesis of this compound include:
Catalytic C-H Functionalization: Directing the activation and functionalization of specific carbon-hydrogen bonds offers a more atom-economical approach to building the carbon skeleton. Research into transition-metal catalysis or organocatalysis could lead to single-step or tandem reactions that construct the ethyl and methyl branches on the pentanoic acid backbone with high precision.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Engineered enzymes could potentially be used to create the chiral centers at the C2, C3, and C4 positions with high enantioselectivity, a significant challenge in traditional organic synthesis. This approach aligns with the principles of green chemistry by utilizing renewable catalysts under mild reaction conditions.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.
Homologation Strategies: Recent advancements have introduced simpler methods for modifying carboxylic acids by adding a single carbon atom to their structure. unc.edu This process, known as homologation, could provide a novel pathway to synthesize or modify this compound and its derivatives, potentially offering a more streamlined approach than traditional multi-step syntheses. unc.edu
Exploration of New Derivatization Pathways
The carboxylic acid group is a versatile functional handle that allows for a wide range of chemical modifications. Exploring new derivatization pathways for this compound is crucial for expanding its potential applications in materials science, agrochemicals, and pharmaceuticals. Due to the steric hindrance around the carboxyl group caused by the ethyl and methyl substituents, developing robust derivatization methods is a key research focus.
Future research in this area could include:
Formation of Sterically Hindered Esters and Amides: Investigating novel coupling reagents and catalytic systems that can overcome the steric bulk to efficiently form esters and amides is a promising avenue. For instance, methods developed for the conversion of hindered carboxylic acids to Weinreb amides could be adapted. organic-chemistry.org These derivatives could possess unique biological activities or serve as key intermediates in the synthesis of more complex molecules.
Conversion to Bioisosteres: In medicinal chemistry, replacing a functional group with another that has similar physical and chemical properties (a bioisostere) can lead to improved drug efficacy or reduced side effects. Research could focus on converting the carboxylic acid group of this compound into bioisosteres such as tetrazoles or acylsulfonamides.
Polymer Conjugation: Attaching this compound to polymer backbones could lead to new materials with tailored properties. For example, its incorporation into polyesters or polyamides could influence the polymer's thermal stability, solubility, and mechanical properties.
Advanced Stereochemical Control in Synthesis
This compound possesses multiple stereocenters, meaning it can exist as several stereoisomers. Each stereoisomer can have distinct biological activities and physical properties. Therefore, the ability to selectively synthesize a single, desired stereoisomer is of paramount importance.
Future research directions for achieving advanced stereochemical control include:
Asymmetric Catalysis: The development of chiral catalysts that can orchestrate the formation of the C-C bonds at the stereocenters with high enantioselectivity and diastereoselectivity is a major goal. This includes the use of chiral transition-metal complexes and organocatalysts. Recent advances in the catalytic asymmetric synthesis of α-stereogenic carboxylic acids provide a strong foundation for this work. rsc.org
Chiral Pool Synthesis: Utilizing readily available chiral starting materials (the chiral pool) and transforming them into the desired stereoisomer of this compound is another viable strategy. This approach can be highly effective if a suitable starting material with the correct stereochemistry can be identified.
Substrate-Controlled Synthesis: Designing synthetic routes where the existing stereocenters in a molecule direct the formation of new stereocenters can be a powerful tool for achieving high stereoselectivity.
Expanding Computational Studies for Mechanistic Insights
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. Expanding the use of computational methods to study this compound can provide deep mechanistic insights and guide future experimental work.
Areas for future computational investigation include:
Q & A
Q. What are the recommended synthetic routes for 2-Ethyl-3,4-dimethylpentanoic acid, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthetic approaches include carboxylation of preformed branched alkanes or Grignard reactions followed by oxidation. For example, modular synthesis using building blocks (e.g., Enamine Ltd lists this compound as CAS EN300-371014) is a viable route . Optimization involves:
- Temperature control : Maintain sub-zero temperatures during Grignard reagent addition to minimize side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., THF) to enhance reactivity.
- Catalysts : Palladium or nickel-based catalysts for selective C-C bond formation at ethyl/methyl branches. Yield improvements can be monitored via gas chromatography (GC) or HPLC.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer: Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Methyl groups (δ 0.8–1.5 ppm), ethyl CH2 (δ 1.2–1.4 ppm), and carboxylic proton (δ 10–12 ppm).
- ¹³C NMR : Quaternary carbons (δ 25–35 ppm), carboxyl carbon (δ 170–185 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₁₆O₂; exact mass 144.1150).
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
Collision cross-section (CCS) predictions (e.g., 132.7 Ų for [M+H]+) via ion mobility spectrometry add structural validation .
Q. What analytical techniques are critical for assessing the purity of this compound post-synthesis?
Methodological Answer:
Q. What are the storage and handling protocols for this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
- Handling : Use gloves, protective eyewear, and fume hoods. Avoid skin contact due to potential irritation .
- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal .
Advanced Research Questions
Q. How do steric effects from ethyl and methyl substituents influence the reactivity of this compound in nucleophilic reactions?
Methodological Answer: Steric hindrance at the α-carbon (due to ethyl and methyl groups) reduces nucleophilic attack efficiency. Computational modeling (e.g., DFT calculations) can predict reaction barriers. Experimental validation involves:
- Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., pentanoic acid).
- X-ray Crystallography : Resolve spatial arrangements to identify steric clashes .
Q. What strategies resolve discrepancies in reported biological activities of this compound across studies?
Methodological Answer: Contradictions may arise from variations in assay conditions or impurity profiles. Address via:
Q. How can computational modeling predict the interaction of this compound with enzymatic targets?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes like branched-chain amino acid aminotransferase (BCAT).
- MD Simulations : Analyze stability of enzyme-ligand complexes over 100-ns trajectories.
- QSAR Models : Corrogate electronic (e.g., logP) and steric (e.g., TPSA) descriptors with activity data .
Q. What role does stereochemistry play in the biochemical interactions of this compound?
Methodological Answer: Chiral centers influence binding affinity and metabolic pathways. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
